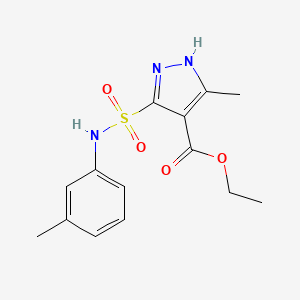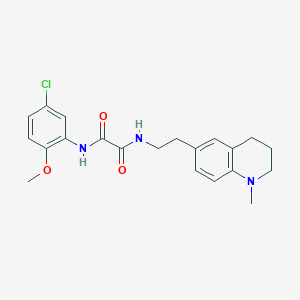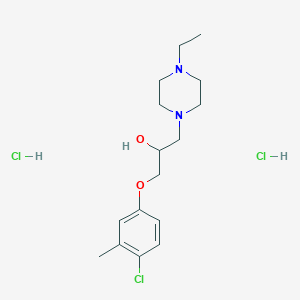![molecular formula C20H20N4O3 B2659851 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide CAS No. 1396637-48-1](/img/structure/B2659851.png)
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-oxadiazole ring, a pyridinone ring, and an amide group. The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Compounds featuring the 1,3,4-oxadiazole moiety, similar to the query compound, have been extensively studied for their biological activities, including antibacterial and antimicrobial properties. For instance, studies have shown that N-substituted derivatives of 1,3,4-oxadiazole compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. This includes research on the synthesis and biological evaluation of compounds for their potential antimicrobial efficacy, highlighting the relevance of such structures in the development of new antimicrobial agents (Khalid et al., 2016), (Gul et al., 2017).
Antidiabetic Activity
Research into the antidiabetic potential of compounds containing the 1,3,4-oxadiazole ring has also been conducted. For example, new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been identified as potent anti-diabetic agents, showcasing the role of such compounds in inhibiting α-glucosidase enzyme, a target for antidiabetic therapy (Nazir et al., 2018).
Anticancer Research
The incorporation of 1,2,4-oxadiazole structures in compounds has been explored for their potential in cancer treatment. Compounds have been designed to target specific cellular mechanisms, such as inducing apoptosis in cancer cells or inhibiting cancer cell growth through various pathways, demonstrating the versatility and therapeutic potential of these molecules in oncology research (Zhang et al., 2005).
Enzyme Inhibition
Another area of interest is the use of 1,3,4-oxadiazole derivatives as enzyme inhibitors. These compounds have been investigated for their ability to inhibit key enzymes involved in various diseases, offering a pathway for the development of novel therapeutic agents targeting specific enzymatic activities (Shukla et al., 2012).
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Propiedades
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-24(15-7-4-3-5-8-15)17(25)13-23-12-6-9-16(20(23)26)19-21-18(22-27-19)14-10-11-14/h3-9,12,14H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXDGUHZDMGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide](/img/structure/B2659769.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2659775.png)
![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)

![N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2659782.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2659788.png)
![2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2659789.png)
